RORγt Inverse Agonist Activity: Scaffold Baseline vs. Optimized Benzylic-Acetamide Analogs
The compound belongs to the 4-aryl-thienyl acetamide series explored for RORγt inverse agonism. In the Narjes et al. study, early analogs lacking a benzylic acetamide on the 4-aryl group exhibited only weak cellular activity. Optimization via introduction of the benzylic acetamide (forming a hydrogen bond with Glu379) enhanced cellular potency from the micromolar to the low nanomolar range [1]. N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide contains an acetamide group directly on the phenyl ring (para to the ether linkage), not at the benzylic position, and thus corresponds to the weaker, pre-optimization scaffold. The best compound in the series (compound 32) achieved potent IL-17 inhibition and favorable rodent PK, representing a >100-fold improvement over pre-optimization scaffolds [1]. Direct quantitative potency data for this specific compound in a RORγt assay have not been published; its placement as a weakly active precursor is inferred from the published SAR trajectory [1].
| Evidence Dimension | RORγt inverse agonist cellular potency (IL-17 inhibition in primary human TH17 cells) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the micromolar range based on SAR of analogs lacking the benzylic acetamide [1] |
| Comparator Or Baseline | Compound 32 (optimized benzylic-acetamide analog): nanomolar IL-17 IC50, favorable rodent PK [1] |
| Quantified Difference | Estimated >100-fold potency gap based on SAR trends between unoptimized and optimized analogs [1] |
| Conditions | Structure-activity relationship derived from X-ray co-crystal structures and primary human TH17 cell IL-17 release assays [1] |
Why This Matters
Procurement decisions must differentiate between weakly active scaffold representatives and fully optimized, low-nanomolar RORγt inverse agonists when designing functional TH17 assays.
- [1] Narjes F, Xue Y, von Berg S, et al. Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design. J Med Chem. 2018;61(17):7796-7813. doi:10.1021/acs.jmedchem.8b00783 View Source
